An In-depth Technical Guide to 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole. As a functionalized benzoxazole, this compound is a valuable building block in medicinal chemistry and materials science. This document synthesizes available data on closely related analogs to provide a robust working knowledge for researchers in the field.
Introduction to the Benzoxazole Scaffold
The benzoxazole ring system, an aromatic heterocyclic motif, is a cornerstone in the development of a wide array of biologically active compounds.[1][2][3][4][5] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold in drug discovery. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature this core structure.[1] The versatility of the benzoxazole system stems from its synthetic accessibility and the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is a particularly interesting derivative. The chloromethyl group at the 2-position serves as a reactive handle for introducing a variety of substituents via nucleophilic substitution, while the fluorine atom at the 4-position can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.
Physicochemical and Structural Properties
While specific experimental data for 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is not widely available in the public domain, its properties can be reliably estimated based on closely related, commercially available analogs.
| Property | Value (Estimated/Analog Data) | Analog Used for Estimation |
| CAS Number | Not available | 2-chloro-4-fluoro-1,3-benzoxazole (CAS: 1163123-39-4)[6] |
| Molecular Formula | C₈H₅ClFNO | - |
| Molecular Weight | 185.59 g/mol | - |
| Appearance | Likely a white to off-white solid | General observation for benzoxazole derivatives |
| Melting Point | Expected to be in the range of 50-100 °C | 2-(chloromethyl)-6-methyl-1,3-benzoxazole (68-70 °C) |
| Boiling Point | > 200 °C at atmospheric pressure | 2-(chloromethyl)-1,3-benzoxazole (80 °C at 0.1 mmHg)[7] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water. | General solubility of benzoxazoles |
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole would rely on standard spectroscopic techniques. The expected spectral features are outlined below:
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¹H NMR (in CDCl₃):
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A singlet for the chloromethyl protons (-CH₂Cl) is expected around δ 4.6-4.8 ppm.
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The aromatic protons on the benzoxazole ring will appear in the region of δ 7.0-7.8 ppm. The fluorine substitution at the 4-position will influence the chemical shifts and coupling patterns of the adjacent protons. Specifically, a doublet of doublets for the proton at the 5-position and a triplet for the proton at the 6-position are anticipated.
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¹³C NMR (in CDCl₃):
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The chloromethyl carbon is expected to appear around δ 40-45 ppm.
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The carbon of the C=N bond in the oxazole ring should be in the range of δ 160-165 ppm.
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Aromatic carbons will resonate between δ 110-150 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
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Infrared (IR) Spectroscopy (KBr pellet):
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Characteristic C=N stretching vibration of the oxazole ring around 1630-1650 cm⁻¹.
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Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-Cl stretching vibration for the chloromethyl group around 700-800 cm⁻¹.
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C-F stretching vibration around 1200-1300 cm⁻¹.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed at m/z 185, with a characteristic M+2 isotope peak at m/z 187 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.
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Synthesis of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole
The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative. For the synthesis of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole, the logical starting materials are 2-amino-3-fluorophenol and a chloroacetylating agent such as chloroacetyl chloride or chloroacetic acid.
Proposed Synthetic Protocol
This protocol is based on established procedures for the synthesis of similar benzoxazole derivatives.[8]
Reaction Scheme:
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jocpr.com [jocpr.com]
- 6. americanelements.com [americanelements.com]
- 7. 2-(Chloromethyl)-1,3-benzoxazole, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. biotech-asia.org [biotech-asia.org]

